(3-Bromo-2-methylpropyl)(methyl)sulfane

Description

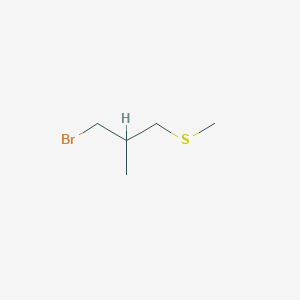

(3-Bromo-2-methylpropyl)(methyl)sulfane is a brominated thioether (sulfide) with the molecular formula C₅H₁₁BrS. Its structure consists of a sulfur atom bonded to a methyl group (-CH₃) and a 3-bromo-2-methylpropyl moiety (-CH₂C(CH₃)BrCH₂-). This compound is characterized by its tertiary bromine atom, which imparts significant reactivity in nucleophilic substitution (e.g., SN1/SN2) and elimination reactions. It is typically synthesized via alkylation of methanethiol with 1-bromo-2-methylpropane or through thiol-ene coupling reactions. The compound’s applications include serving as an intermediate in organic synthesis, particularly in the preparation of sulfur-containing pharmaceuticals, agrochemicals, and polymers. Its stability under ambient conditions and polar aprotic solvents (e.g., DMF, DMSO) makes it a versatile reagent .

Properties

Molecular Formula |

C5H11BrS |

|---|---|

Molecular Weight |

183.11 g/mol |

IUPAC Name |

1-bromo-2-methyl-3-methylsulfanylpropane |

InChI |

InChI=1S/C5H11BrS/c1-5(3-6)4-7-2/h5H,3-4H2,1-2H3 |

InChI Key |

LOZHLCAGMRZDGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CSC)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Halogenation of 2-Methylpropyl Sulfane: : One common method involves the halogenation of 2-methylpropyl sulfane using bromine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the bromine selectively adding to the propyl chain.

-

Alkylation of Methyl Sulfane: : Another approach is the alkylation of methyl sulfane with 3-bromo-2-methylpropyl halide. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of (3-Bromo-2-methylpropyl)(methyl)sulfane often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : (3-Bromo-2-methylpropyl)(methyl)sulfane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as hydroxide, amine, or thiolate ions.

-

Oxidation Reactions: : The sulfane group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction Reactions: : The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Bromo-2-methylpropyl)(methyl)sulfane is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate these derivatives to develop new therapeutic agents.

Medicine

In medicinal chemistry, (3-Bromo-2-methylpropyl)(methyl)sulfane is explored for its potential as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved efficacy and selectivity.

Industry

In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which (3-Bromo-2-methylpropyl)(methyl)sulfane exerts its effects depends on its chemical reactivity. For instance, in biological systems, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and sulfane group play crucial roles in these interactions, often forming covalent bonds with target molecules.

Comparison with Similar Compounds

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| (3-Bromo-2-methylpropyl)(methyl)sulfane | C₅H₁₁BrS | 193.11 | ~180–190 (est.) | Moderate in DMSO, DMF |

| (2-Bromoethyl)(methyl)sulfane | C₃H₇BrS | 155.06 | ~160–170 | High in acetone, THF |

| (Bromopropyl)(methyl)sulfane | C₄H₉BrS | 169.08 | ~170–180 | Moderate in ethanol, DCM |

| (2-Methylpropyl)(methyl)sulfane | C₅H₁₂S | 104.21 | ~135–145 | Low in water, high in ether |

| Cysteine trisulfide (Sulfane sulfur) | C₃H₇NO₂S₃ | 209.29 | Decomposes | High in aqueous buffers |

Key Observations :

- Bromine Position : The tertiary bromine in (3-Bromo-2-methylpropyl)(methyl)sulfane enhances its stability compared to primary bromides like (2-Bromoethyl)(methyl)sulfane, which are more prone to SN2 reactions.

- Steric Effects : The 2-methylpropyl group introduces steric hindrance, reducing nucleophilic attack rates compared to linear analogs (e.g., Bromopropyl derivatives).

- Sulfane Sulfurs : Unlike sulfides, sulfane sulfurs (e.g., cysteine trisulfide) contain labile S-S bonds, making them reactive toward phosphine-based trapping reagents (e.g., P2 in ).

Reactivity and Functional Comparisons

Key Observations :

- Phosphine Reactivity : Sulfanes like cysteine trisulfide react rapidly with triarylphosphines (e.g., P2) to form phosphine sulfides (Figure 5, ), whereas simple sulfides like (3-Bromo-2-methylpropyl)(methyl)sulfane remain inert. This distinction is critical in analytical methods targeting sulfane sulfurs (e.g., isotope dilution in ).

- Synthetic Utility: The tertiary bromine in (3-Bromo-2-methylpropyl)(methyl)sulfane allows for selective substitutions in drug synthesis, contrasting with non-brominated analogs like (2-Methylpropyl)(methyl)sulfane, which lack electrophilic sites.

Biological Activity

(3-Bromo-2-methylpropyl)(methyl)sulfane is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including case studies, data tables, and detailed analyses of its biological effects.

Chemical Structure and Properties

- Molecular Formula : C₅H₁₃BrS

- Molecular Weight : 195.14 g/mol

- SMILES Notation : CCOC(=O)C@HCBr

The compound contains a bromo group and a sulfide functional group, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that (3-Bromo-2-methylpropyl)(methyl)sulfane exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that certain sulfide compounds can inhibit the growth of various bacteria and fungi. For instance, sulfide derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

- Antioxidant Properties : The presence of sulfur in the compound may contribute to its antioxidant capacity. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases .

- Potential Anti-Cancer Effects : Preliminary studies suggest that some brominated compounds can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell death .

Case Studies

- Antimicrobial Efficacy :

- Antioxidant Activity Assessment :

- Cancer Cell Line Studies :

Table 1: Biological Activities of (3-Bromo-2-methylpropyl)(methyl)sulfane

The biological activities observed can be attributed to the following mechanisms:

- Oxidative Stress Modulation : The compound may enhance cellular antioxidant defenses or directly scavenge free radicals.

- Cell Signaling Pathway Interference : Brominated compounds often interact with cellular signaling pathways, potentially leading to altered gene expression associated with apoptosis and cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.